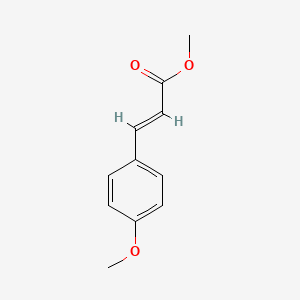

Methyl 4-methoxycinnamate

Description

Methyl trans-p-methoxycinnamate, also known as methyl (e)-p-methoxycinnamic acid or 4-methoxycinnamate methyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Methyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl trans-p-methoxycinnamate can be found in herbs and spices. This makes methyl trans-p-methoxycinnamate a potential biomarker for the consumption of this food product.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIKIAGFYZTCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3901-07-3, 832-01-9 | |

| Record name | Methyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F58T0S3Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of Methyl 4-Methoxycinnamate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxycinnamate, a methyl ester of 4-methoxycinnamic acid, is a naturally occurring phenylpropanoid with known UV-filtering properties and potential biological activities. This technical guide provides a comprehensive overview of its presence in plants, detailing the species in which it has been identified, the parts of the plant where it is found, and available quantitative data. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices and illustrates its biosynthetic origin.

Natural Occurrence of this compound in Plants

This compound has been identified in a variety of plant species across different families. Its presence is often associated with the plant's defense mechanisms and as a precursor to other secondary metabolites. The following table summarizes the documented occurrences of this compound and its immediate precursor, 4-methoxycinnamic acid, in the plant kingdom.

Table 1: Documented Natural Occurrence of this compound and its Precursor in Plants

| Plant Species | Family | Plant Part | Compound Identified | Quantitative Data |

| Gmelina asiatica | Lamiaceae | Aerial Parts | This compound | Data not available in reviewed literature |

| Philotheca obovalis | Rutaceae | Not specified | This compound | Data not available in reviewed literature |

| Kaempferia galanga (Aromatic Ginger) | Zingiberaceae | Rhizome | This compound | Crystals from cold extraction contained 1.62% this compound.[1] |

| Scrophularia buergeriana | Scrophulariaceae | Root | This compound, 4-Methoxycinnamic acid | Quantitative data for this compound not specified; other compounds quantified. |

| Lycaste aromatica (Sweet Scented Lycaste) | Orchidaceae | Not specified | Methyl (E)-4-methoxycinnamate | Data not available in reviewed literature |

| Baccharis subdentata | Asteraceae | Not specified | 4-Methoxycinnamic acid | Data not available in reviewed literature |

Note: The quantitative data for this compound in plant tissues is notably scarce in the current scientific literature, representing a significant gap for future research.

Biosynthesis of this compound in Plants

This compound is synthesized in plants via the shikimate and phenylpropanoid pathways. The biosynthesis begins with the aromatic amino acid L-phenylalanine, which is converted to cinnamic acid. Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of 4-methoxycinnamic acid, the direct precursor to this compound.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

O-methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent enzyme that methylates the hydroxyl group of p-coumaric acid to form 4-methoxycinnamic acid.

-

Carboxyl methyltransferase: Catalyzes the esterification of 4-methoxycinnamic acid with a methyl group from SAM to yield this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for similar compounds and can be adapted for specific plant matrices.

Section 1: Extraction of this compound

Objective: To extract this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., rhizomes, leaves)

-

n-Hexane (ACS grade)

-

Methanol (B129727) (HPLC grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

Grinder or mill

Protocol:

-

Sample Preparation: Air-dry the fresh plant material in the shade to prevent the degradation of phytochemicals. Once completely dry, grind the material into a fine powder (approximately 40-60 mesh size) using a grinder or mill.

-

Soxhlet Extraction:

-

Accurately weigh approximately 50 g of the powdered plant material and place it in a thimble.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of n-hexane.

-

Assemble the Soxhlet apparatus and heat the solvent.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

-

-

Solvent Evaporation: After extraction, concentrate the n-hexane extract using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.

-

Methanol Extraction (Alternative):

-

Macerate 50 g of the powdered plant material in 500 mL of methanol at room temperature for 72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the maceration of the plant residue two more times with fresh methanol.

-

Combine the filtrates and concentrate using a rotary evaporator at 40°C.

-

Section 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the plant extract.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (analytical grade)

-

This compound reference standard (>98% purity)

-

Syringe filters (0.45 µm)

Protocol:

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be:

-

0-5 min: 30% Acetonitrile

-

5-20 min: Gradient to 70% Acetonitrile

-

20-25 min: Hold at 70% Acetonitrile

-

25-30 min: Return to 30% Acetonitrile and equilibrate. Degas the mobile phase before use.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve a known weight of the crude extract in methanol to achieve a concentration estimated to be within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 290 nm (based on the UV absorbance maximum of this compound)

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Section 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the plant extract.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

n-Hexane (GC grade)

-

This compound reference standard (>98% purity)

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of the crude extract in n-hexane.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp to 280°C at 10°C/min

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Analysis and Quantification:

-

Inject a standard solution of this compound to determine its retention time and mass spectrum.

-

Inject the prepared sample.

-

Identify this compound in the sample by matching the retention time and mass spectrum with the standard and by comparing the mass spectrum to a library (e.g., NIST).

-

For quantification, create a calibration curve using standard solutions of known concentrations and integrate the area of a characteristic ion peak.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Conclusion

This compound is a naturally occurring compound found in a range of plant species, though quantitative data on its concentration remains limited. The biosynthetic pathway for this compound is well-understood, originating from the shikimate and phenylpropanoid pathways. The experimental protocols provided in this guide offer a robust framework for the extraction, isolation, and quantification of this compound from plant sources, enabling further research into its distribution, function, and potential applications in drug development and other scientific fields. The clear need for more quantitative studies presents an opportunity for significant contributions to the field of phytochemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate is a widely utilized organic compound, primarily known for its application as a UV filter in sunscreens and cosmetics.[1][2][3][4] Its efficacy and safety in these applications are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its melting and boiling points, solubility, and partition coefficient. Detailed experimental protocols for the determination of these properties are presented, alongside spectroscopic data that aids in its structural elucidation and quality control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and biological activity. A summary of these key properties is presented in the tables below.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [1][5] |

| CAS Number | 832-01-9, 3901-07-3 | [1][6] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][7][8] |

| Molecular Weight | 192.21 g/mol | [1][2][3][6] |

| Appearance | White to off-white solid | [9] |

Thermodynamic and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 89-90 °C (also reported as 94-95 °C) | [1][7][8][10][11] |

| Boiling Point | 310.6 °C at 760 mmHg; 110 °C at 0.01 Torr | [1][6][7][8][11] |

| Density | 1.102 g/cm³ | [7][11] |

| Flash Point | 126.9 °C | [6][7] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [6] |

Solubility and Partitioning Behavior

| Property | Value | Source(s) |

| Water Solubility | 396.7 mg/L at 25 °C (estimated); 0.15 g/L | [3][6][12] |

| Solubility in Organic Solvents | Soluble in alcohol, ethanol, and acetone | [2][6] |

| LogP (o/w) | 1.88 - 2.62 | [3][6][7][12] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

UV-Vis Spectroscopy

This compound exhibits strong absorption in the UV-B region, which is the basis for its use as a sunscreen agent.[10] The maximum absorption wavelength (λmax) is reported to be between 309-311 nm.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include a strong carbonyl (C=O) stretch at approximately 1720 cm⁻¹, a C=C double bond stretch around 1640 cm⁻¹, and a characteristic C-O-C stretch of the methoxy (B1213986) group at about 1250 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are essential for the detailed structural elucidation of the molecule.

-

¹H NMR (in CDCl₃):

-

The trans-alkene protons appear as doublets at approximately 7.6 ppm and 6.3 ppm with a coupling constant (J) of around 16 Hz.[1]

-

The aromatic protons exhibit a typical AA'BB' pattern at approximately 7.5 ppm and 6.9 ppm.[1]

-

The methoxy (-OCH₃) and ester methyl (-OCH₃) groups appear as singlets at approximately 3.8 ppm and 3.7 ppm, respectively.[1]

-

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, olefinic carbons, and the methyl carbons of the ester and ether groups.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines and standard laboratory practices.

Determination of Melting Point (OECD 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[12]

Apparatus:

-

Capillary tube melting point apparatus

-

Thermometer with appropriate range and accuracy

-

Mortar and pestle

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range. Several methods can be employed, including the use of a liquid bath or a metal block for heating, or techniques like Differential Scanning Calorimetry (DSC).[12][13]

Determination of Boiling Point (OECD 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][8]

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus

-

Thermometer or temperature sensor

-

Pressure measurement device

Procedure (Dynamic Method):

-

The substance is placed in a suitable vessel and heated.

-

The pressure in the system is controlled and measured.

-

The temperature at which boiling occurs is recorded for a series of pressures.

-

A plot of log(pressure) versus the inverse of the absolute temperature is used to determine the normal boiling point (at 101.325 kPa). Other acceptable methods include distillation methods and differential thermal analysis.[6][8]

Determination of Water Solubility (OECD 105)

Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[1][10]

Apparatus:

-

Shaking flask or vessel

-

Constant temperature bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached.[10]

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method. This method is appropriate for substances with solubilities above 10⁻² g/L.[10] For lower solubilities, the column elution method is recommended.[1][10]

Determination of Partition Coefficient (LogP) (OECD 107/117)

Principle: The n-octanol/water partition coefficient (P_ow) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[11] It is a measure of a substance's lipophilicity.

Apparatus:

-

Shake flasks or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement

Procedure (Shake Flask Method - OECD 107):

-

A known volume of n-octanol and water are pre-saturated with each other.

-

A small amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are placed in a flask and shaken until equilibrium is reached.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the substance in each phase is determined analytically.

-

The partition coefficient (P_ow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. This method is suitable for log P_ow values between -2 and 4.[14]

Procedure (HPLC Method - OECD 117):

-

This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.

-

A calibration curve is generated using reference substances with known log P_ow values.

-

This compound is injected onto the column, and its retention time is measured.

-

The log P_ow is then determined from the calibration curve. This method is suitable for log P_ow values in the range of 0 to 6.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Synthesis of this compound via Fischer Esterification

Caption: Fischer esterification synthesis of this compound.

Conclusion

This technical guide has consolidated the key physicochemical properties of this compound, providing a valuable data resource for scientists and researchers. The inclusion of detailed, standardized experimental protocols offers a practical framework for the consistent and reliable characterization of this compound. The presented data and methodologies are essential for ensuring the quality, efficacy, and safety of products containing this compound, particularly in the pharmaceutical and cosmetic industries.

References

- 1. filab.fr [filab.fr]

- 2. Solved Synthesis of methyl E-4-methoxycinnamate | Chegg.com [chegg.com]

- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

Spectroscopic Data Analysis of Methyl 4-methoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate is a widely utilized organic compound, notably as a UV filter in sunscreens and as a fragrance ingredient.[1] A comprehensive understanding of its chemical structure is paramount for its application, quality control, and further development in various industries. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and a logical workflow for structural elucidation are presented to serve as a valuable resource for researchers and professionals in the field.

Spectroscopic Data Summary

The structural identity of this compound (IUPAC Name: methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, Molecular Formula: C₁₁H₁₂O₃) is unequivocally confirmed by a combination of spectroscopic techniques.[1] The quantitative data derived from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2] Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.63 - 7.64 | Doublet (d) | 16.0 | 1H | Vinylic H (α to C=O) |

| 7.40 - 7.48 | Multiplet (m) | 8.7 | 2H | Aromatic H (ortho to C=C) |

| 6.83 - 6.92 | Multiplet (m) | 8.7 | 2H | Aromatic H (ortho to -OCH₃) |

| 6.28 - 6.33 | Doublet (d) | 16.0 | 1H | Vinylic H (β to C=O) |

| 3.83 | Singlet (s) | - | 3H | Aromatic -OCH₃ |

| 3.76 - 3.79 | Singlet (s) | - | 3H | Ester -OCH₃ |

Data sourced from references[1][4].

Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 167.7 | Quaternary | Ester Carbonyl (C=O) |

| 161.4 | Quaternary | Aromatic C-OCH₃ |

| 144.5 | Methine | Vinylic CH (α to C=O) |

| 129.7 | Methine | Aromatic CH (ortho to C=C) |

| 127.1 | Quaternary | Aromatic C-C=C |

| 115.3 | Methine | Vinylic CH (β to C=O) |

| 114.3 | Methine | Aromatic CH (ortho to -OCH₃) |

| 55.3 | Methyl | Aromatic -OCH₃ |

| 51.6 | Methyl | Ester -OCH₃ |

Data sourced from references[1][3].

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1720 | C=O Stretch | α,β-Unsaturated Ester |

| ~1640 | C=C Stretch | Alkene |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1255 | C-O Stretch | Ester / Methoxy (B1213986) Ether |

Data sourced from reference[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7]

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 192 | Molecular Ion [M]⁺ |

| 161 | [M - OCH₃]⁺ |

| 133 | [M - COOCH₃]⁺ |

Data derived from the known molecular weight of 192.21 g/mol and common fragmentation patterns.[1][8]

Spectroscopic Data Interpretation

¹H NMR Analysis

The ¹H NMR spectrum clearly indicates the trans (E) configuration of the double bond, evidenced by the large coupling constant (J = 16.0 Hz) between the two vinylic protons at δ 7.64 and 6.33 ppm.[4] The aromatic region shows two distinct multiplets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The two singlets at δ 3.83 and 3.79 ppm correspond to the three protons of the aromatic methoxy group and the three protons of the methyl ester group, respectively.[1]

¹³C NMR Analysis

The ¹³C NMR spectrum shows all 11 expected carbon signals. The downfield signal at δ 167.7 ppm is characteristic of an ester carbonyl carbon.[3] The signals in the range of δ 114-162 ppm correspond to the eight carbons of the substituted aromatic ring and the vinylic group. The two upfield signals at δ 55.3 and 51.6 ppm are assigned to the methoxy and methyl ester carbons, respectively.[1][3]

IR Analysis

The IR spectrum confirms the presence of key functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretch of the α,β-unsaturated ester.[1] The presence of the C=C double bond of the cinnamate (B1238496) structure is confirmed by the absorption at approximately 1640 cm⁻¹.[1] The band at ~1605 cm⁻¹ is characteristic of the aromatic ring, and the strong absorption at ~1255 cm⁻¹ corresponds to the C-O stretching vibrations of the ester and methoxy groups.[1]

MS Analysis

The mass spectrum displays a molecular ion peak [M]⁺ at m/z = 192, which corresponds to the molecular weight of this compound (C₁₁H₁₂O₃).[8] Key fragmentation patterns include the loss of a methoxy radical (•OCH₃) to give a peak at m/z 161, and the loss of the carbomethoxy radical (•COOCH₃) resulting in a fragment at m/z 133.

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.[9]

-

¹H NMR Acquisition :

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[9]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.[10]

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).[11]

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[10]

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0 ppm).[9]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup : Ensure the ATR crystal is clean before sample placement.

-

Data Acquisition :

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the ion source, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.[12] The sample is vaporized in a high vacuum environment.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion [M]⁺ and various fragment ions.[13]

-

Mass Analysis : The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[12]

-

Detection : Ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.

-

Data Processing : The instrument's software plots the relative abundance of ions against their m/z ratio to generate a mass spectrum.

Visualization of Analysis Workflow

The logical progression from sample to structural confirmation can be visualized as a clear workflow. The following diagram illustrates the key stages in the spectroscopic analysis of an organic compound like this compound.

Caption: Spectroscopic analysis workflow from sample preparation to final structure confirmation.

References

- 1. Buy this compound | 832-01-9 [smolecule.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Solved The 1 H NMR data for methyl E-4-methoxycinnamate in | Chegg.com [chegg.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nmr.ceitec.cz [nmr.ceitec.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Unveiling the Photoprotective Properties of Methyl 4-Methoxycinnamate: A Technical Guide to its UV Absorption Spectrum

For Immediate Release

Methyl 4-methoxycinnamate, a key active ingredient in many sunscreen and cosmetic formulations, plays a crucial role in shielding against the detrimental effects of ultraviolet (UV) radiation. This technical guide provides an in-depth analysis of its UV absorption characteristics, detailed experimental protocols for its spectral analysis, and a visualization of the underlying photochemical process, intended for researchers, scientists, and professionals in the field of drug development.

Core Spectroscopic Data

The photoprotective capacity of this compound is fundamentally linked to its ability to absorb light in the UV-B range (280-315 nm).[1][2][3] The molecule's conjugated system, comprising the aromatic ring, the carbon-carbon double bond, and the carbonyl group of the ester, is the primary chromophore responsible for this absorption.[4] The position of the methoxy (B1213986) group on the aromatic ring further enhances these UV absorption properties.[1]

The maximum absorption wavelength (λmax) of this compound is influenced by the solvent used for analysis. This solvent effect, particularly the difference between polar and non-polar solvents, can provide insights into the electronic transitions of the molecule. A summary of the key quantitative data from various studies is presented below for comparative analysis.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |

| Ethanol (B145695) | ~290 | 2.0-2.5 x 10⁴ (estimated) | [2] |

| Methanol | 308 - 311 | Not explicitly stated | [1][5] |

| Cyclohexane | 290 - 311 | Not explicitly stated | [5] |

Note: The molar extinction coefficient in ethanol is an estimation based on structurally similar compounds.[2]

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV absorption spectrum of this compound, synthesized from standard laboratory procedures.

1. Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane)

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed compound in a 10 mL volumetric flask using the chosen spectroscopic grade solvent to create a concentrated stock solution.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. For example, a 50 µL aliquot of the stock solution can be diluted in a 10 mL volumetric flask with the same solvent.[6]

4. Spectrophotometer Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate as per the manufacturer's instructions.[7]

-

Set the wavelength range for the scan, typically from 200 nm to 400 nm to cover the UV region.

-

Use a slow scan speed for high-resolution data suitable for publication.[7]

5. Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.

-

Place the blank cuvette in the reference holder of the spectrophotometer.

-

Perform a baseline correction or "auto zero" to subtract the absorbance of the solvent and the cuvette.[7]

6. Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the working solution before filling it.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorbance of the sample across the defined wavelength range.

7. Data Analysis:

-

The resulting spectrum will show the absorbance as a function of wavelength.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar extinction coefficient (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Visualizing the Process

To better understand the experimental workflow and the primary photochemical process that this compound undergoes upon UV absorption, the following diagrams are provided.

Upon absorption of UV-B radiation, this compound can undergo a reversible trans-cis photoisomerization.[1][3] This photochemical reaction is a key mechanism for dissipating the absorbed UV energy.

This technical guide provides a foundational understanding of the UV absorption properties of this compound, essential for its application in photoprotective formulations. The provided data and protocols offer a starting point for further research and development in this area.

References

- 1. Buy this compound | 3901-07-3 [smolecule.com]

- 2. Buy this compound | 832-01-9 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 5. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. engineering.purdue.edu [engineering.purdue.edu]

The Multifaceted Biological Activities of Methyl 4-Methoxycinnamate and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxycinnamate, a naturally occurring ester found in various plants, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and promising biological activities. These compounds, characterized by a methoxy-substituted phenyl ring attached to a methyl acrylate (B77674) moiety, serve as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound derivatives, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and development in this area.

Core Biological Activities

The biological effects of this compound derivatives are intrinsically linked to their chemical structure. The presence and position of the methoxy (B1213986) group on the phenyl ring, the nature of the ester or amide functionality, and other substitutions significantly influence their potency and selectivity.

Antioxidant Activity

This compound and its analogs have been reported to possess antioxidant properties, primarily attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases. The antioxidant capacity is often influenced by the electronic properties of the substituents on the aromatic ring.

Table 1: Antioxidant Activity of Selected Cinnamic Acid Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| C-tetra(4-methoxyphenyl)calixresorcinarene (Chair conformer) | DPPH | 47.46 ppm | |

| C-tetra(4-methoxyphenyl)calixresorcinarene (Crown conformer) | DPPH | 78.46 ppm | |

| Ascorbyl-6-ferulate | DPPH | 11.5 µg/mL |

| Ascorbyl-6-palmitate | DPPH | 17.1 µg/mL | |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of methoxycinnamate derivatives. A notable example is methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), which has been shown to suppress the production of pro-inflammatory mediators in macrophages. This effect is mediated through the inhibition of key inflammatory signaling pathways.

The anti-inflammatory effects of some this compound derivatives are linked to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathways.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain methoxycinnamate derivatives can inhibit this pathway, thereby reducing inflammation.

-

Nrf2/HO-1 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, including HO-1. Activation of this pathway by methoxycinnamate derivatives can contribute to their anti-inflammatory and antioxidant effects.

Antimicrobial Activity

Derivatives of cinnamic acid, including methyl cinnamates, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes. The lipophilicity and electronic nature of the substituents on the cinnamate (B1238496) scaffold play a significant role in determining the antimicrobial potency.

Table 2: Antibacterial Activity of Selected Cinnamate Derivatives (MIC in mg/mL)

| Compound | E. coli | P. aeruginosa | B. subtilis | S. aureus | MRSA | Reference |

|---|---|---|---|---|---|---|

| Methyl Cinnamate | >4 | >4 | 2 | >4 | >4 | |

| Cinnamic Acid | 1 | 1 | 0.5 | 0.5 | 1 | |

| 1-Cinnamoylpyrrolidine | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | |

| Methyl 4-nitrocinnamate | 1 | 1 | 1 | 1 | 1 | |

| Methyl 2-nitrocinnamate | 1 | 1 | 1 | 1 | 1 |

| p-Methoxy Methyl Cinnamate | - | - | - | 0.0625 | - | |

Table 3: Antifungal Activity of Selected Cinnamate Derivatives (MIC in µM)

| Compound | C. albicans | C. tropicalis | C. glabrata | A. flavus | P. citrinum | Reference |

|---|---|---|---|---|---|---|

| Methyl Cinnamate | 789.19 | 789.19 | 789.19 | >789.19 | 789.19 | |

| Ethyl Cinnamate | 726.36 | 726.36 | 726.36 | 726.36 | 726.36 | |

| Butyl Cinnamate | 626.62 | 626.62 | 626.62 | 626.62 | 626.62 |

| p-Methoxy Methyl Cinnamate | - | - | - | 0.125-0.25 mg/mL | - | |

Cytotoxic Activity

The anticancer potential of cinnamic acid derivatives has been explored against various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis in cancer cells, often with a degree of selectivity over normal cells. The cytotoxic efficacy is highly dependent on the substitution pattern on the cinnamic acid backbone.

Table 4: Cytotoxic Activity of Selected Cinnamate Derivatives (IC50 in µM)

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Cinchonine Cinnamate Ester | MCF-7 (Breast Cancer) | 0.21 | |

| Quinine Cinnamate Ester | MCF-7 (Breast Cancer) | 4.21 | |

| Cinnamic Acid Derivative 5 (with cyano group) | HeLa (Cervix Adenocarcinoma) | ~50 |

| Cinn

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Methyl 4-methoxycinnamate

Abstract: Methyl 4-methoxycinnamate (M4MC) is a naturally occurring phenylpropanoid, widely utilized as a UV-B filter in the cosmetics industry.[1][2] Beyond its photoprotective properties, emerging research suggests that M4MC and structurally related cinnamic acid derivatives possess significant antioxidant and anti-inflammatory potential, making them promising candidates for further investigation in drug development.[2][3] This technical guide provides a comprehensive overview of the current state of research into these biological activities. It details the molecular mechanisms, summarizes key quantitative data from studies on M4MC and its close analogs, outlines detailed experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, dermatology, and medicinal chemistry.

Physicochemical Properties

This compound, also known as methyl p-methoxycinnamate, is the methyl ester of 4-methoxycinnamic acid.[4] Its structure, featuring a conjugated system of a phenyl ring, a carbon-carbon double bond, and a carbonyl group, is fundamental to its UV absorption and potential biological activities.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| CAS Number | 3901-07-3 (for (E)-isomer) | [2] |

| Appearance | Solid | [4] |

| Melting Point | 94 - 95 °C | [4] |

| UV λmax | 309-311 nm | [2] |

| LogP | 1.88 - 2.68 | [2] |

Antioxidant Effects

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological factor in numerous diseases. Cinnamate (B1238496) derivatives are recognized for their antioxidant properties, primarily their ability to scavenge free radicals and to activate endogenous antioxidant defense systems.[5] While direct, extensive studies on M4MC are limited, its structural features suggest a strong potential for antioxidant activity.

Free Radical Scavenging

The phenolic structure and conjugated double bonds of cinnamic acid derivatives enable them to donate hydrogen atoms or electrons to neutralize free radicals, thus terminating damaging chain reactions.[2]

Activation of the Nrf2-ARE Pathway

A critical mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including some cinnamate derivatives, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including Heme Oxygenase-1 (HO-1). Studies on the related compound Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC) have demonstrated its ability to activate this protective Nrf2/HO-1 mechanism.[8][9]

Experimental Protocols for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

-

Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare serial dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each M4MC dilution to 100 µL of the DPPH solution. A control well contains methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against concentration.[10]

This assay quantifies the antioxidant activity within a cellular environment.[10]

-

Cell Culture: Seed a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well black, clear-bottom plate and culture until confluent.

-

Loading: Wash cells with PBS and incubate with 2',7'–dichlorofluorescin diacetate (DCFH-DA) probe (e.g., 10 µM) for 30 minutes. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.

-

Treatment: Remove the probe solution and treat cells with various concentrations of M4MC for 1 hour.

-

Induction of Oxidative Stress: Induce ROS production by adding a stressor like H₂O₂ (e.g., 100 µM) or by exposure to UV radiation.

-

Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

Analysis: Compare the fluorescence in M4MC-treated cells to untreated controls to determine the reduction in intracellular ROS.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), regulate the expression of pro-inflammatory mediators. Cinnamic acid derivatives have shown potent inhibitory effects on these pathways.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and other mediators.[11][12] Studies on related compounds like 4-methoxycinnamyl p-coumarate (MCC) show they can inactivate NF-κB by reducing IκBα phosphorylation and inhibiting the nuclear translocation of the p65 subunit.[13]

References

- 1. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]

- 2. Buy this compound | 3901-07-3 [smolecule.com]

- 3. Buy this compound | 832-01-9 [smolecule.com]

- 4. This compound | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction | springermedizin.de [springermedizin.de]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial and Antifungal Properties of Methyl 4-Methoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxycinnamate, a naturally occurring ester of 4-methoxycinnamic acid, has garnered significant interest within the scientific community for its potential therapeutic applications. Beyond its well-established role as a UV-filtering agent in sunscreens, emerging research highlights its promising antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against a range of microbial pathogens, details the experimental protocols for its evaluation, and explores its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial and antifungal potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. While specific data for this compound is limited, the following tables summarize the available quantitative data for this compound and its parent compound, 4-methoxycinnamic acid, against various bacterial and fungal strains. This data provides a foundational understanding of its potential spectrum of activity.

Table 1: Antibacterial Activity of Methyl Cinnamate (B1238496) and 4-Methoxycinnamic Acid

| Compound/Acid | Bacterial Strain | Gram Type | MIC | Reference |

| Methyl Cinnamate | Bacillus subtilis | Positive | 2 mg/mL | [1] |

| Methyl Cinnamate | Escherichia coli | Negative | > 4 mg/mL | [1] |

| Methyl Cinnamate | Pseudomonas aeruginosa | Negative | > 4 mg/mL | [1] |

| Methyl Cinnamate | Staphylococcus aureus | Positive | > 4 mg/mL | [1] |

| Methyl Cinnamate | MRSA | Positive | > 4 mg/mL | [1] |

| 4-Methoxycinnamic Acid | Various Bacteria | Both | 50.4 - 449 µM | [2] |

Table 2: Antifungal Activity of Methyl Cinnamate and 4-Methoxycinnamic Acid

| Compound/Acid | Fungal Strain | MIC | Reference |

| Methyl Cinnamate | Candida albicans | 789.19 µM | [3] |

| Methyl Cinnamate | Aspergillus niger | - | [4] |

| 4-Methoxycinnamic Acid | Aspergillus fumigatus | - | [5] |

| 4-Methoxycinnamic Acid | Various Fungi | 50.4 - 449 µM | [2] |

Experimental Protocols

The determination of the antimicrobial and antifungal activity of this compound is crucial for its evaluation as a potential therapeutic agent. The following is a detailed methodology for a key experiment, the broth microdilution assay, to determine the Minimum Inhibitory Concentration (MIC), based on widely accepted standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

-

Test Compound: this compound stock solution of known concentration, typically prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Microbial Strains: Standardized cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[7]

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for inoculum standardization).

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]

-

Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Perform serial twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate.

-

Add the standardized microbial inoculum to each well containing the diluted compound.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[5]

4. MIC Determination:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the proposed mechanisms of action, the following diagrams are provided.

Proposed Mechanism of Action

The antimicrobial and antifungal effects of cinnamic acid derivatives, including this compound, are believed to stem from their ability to disrupt microbial cell integrity and function.

Antifungal Mechanism:

Research suggests that cinnamate esters exert their antifungal effects by directly targeting the fungal cell structure.[5] The proposed mechanism involves the inhibition of fungal cell wall synthesis and an increase in the permeability of the cell membrane.[5] This disruption is likely facilitated by the interaction of the compound with ergosterol, a key component of the fungal cell membrane.[3]

Antibacterial Mechanism:

The antibacterial action of cinnamate esters is thought to be related to their lipophilicity. The ester group increases the compound's ability to pass through the bacterial cell membrane.[9] Once inside the cell, it can disrupt various cellular processes, leading to the inhibition of bacterial growth.

Conclusion and Future Directions

This compound demonstrates significant potential as an antimicrobial and antifungal agent. The available data, primarily from its parent compound and related esters, suggests a broad spectrum of activity. The proposed mechanisms of action, involving the disruption of microbial cell walls and membranes, offer a promising avenue for the development of new therapeutic strategies to combat infectious diseases.

Future research should focus on:

-

Comprehensive Screening: Conducting extensive in vitro and in vivo studies to determine the precise MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a wide range of clinically relevant microbial pathogens.

-

Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways affected by this compound in both bacteria and fungi.

-

Synergistic Studies: Exploring the potential for synergistic effects when combined with existing antimicrobial and antifungal drugs to enhance efficacy and combat drug resistance.

-

Toxicology and Safety: Performing thorough toxicological assessments to ensure the safety of this compound for potential therapeutic use.

By addressing these key areas, the full therapeutic potential of this compound as a novel antimicrobial and antifungal agent can be realized.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. New Antifungal Document Editions | News | CLSI [clsi.org]

- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Core Photoprotective Mechanism of Methyl 4-Methoxycinnamate: An In-depth Technical Guide

Abstract

Methyl 4-methoxycinnamate (M4MC), a cinnamate (B1238496) ester, is a fundamental ultraviolet (UV) filtering agent widely utilized in the cosmetics industry. Its efficacy as a photoprotective agent is rooted in its molecular structure, which facilitates the absorption of UVB radiation and the subsequent dissipation of this energy through efficient and rapid non-radiative decay pathways. This technical guide provides a comprehensive examination of the core photoprotective mechanisms of M4MC, intended for researchers, scientists, and professionals in drug development. The document details the photochemical and photophysical properties of the molecule, outlines relevant experimental protocols for its evaluation, and discusses its cellular effects. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction

Solar ultraviolet radiation (UVR) is a primary environmental factor contributing to skin damage, including photoaging and carcinogenesis. Chemical UV filters are incorporated into sunscreen formulations to absorb, scatter, or block UVR, thus mitigating its harmful effects.[1] Cinnamate derivatives, such as this compound, are a prominent class of organic UVB filters.[1] M4MC serves as a model chromophore for more complex cinnamates like 2-ethylhexyl-4-methoxycinnamate (EHMC), offering a clearer window into the fundamental photochemistry that underpins their protective action.[2] This guide elucidates the intricate mechanisms by which M4MC absorbs and dissipates UV energy, thereby safeguarding biological systems.

Physicochemical and Photochemical Properties

The photoprotective capacity of this compound is intrinsically linked to its chemical structure and resulting photochemical behavior.

Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3][5] |

| CAS Number | 3901-07-3 | [3] |

| Appearance | Yellow solid | [5] |

| Melting Point | 89-95 °C | [][7] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited water solubility (approx. 0.15 g/L). | [3][5] |

UV Absorption Characteristics

The defining feature of M4MC is its strong absorption of UVB radiation, which is governed by the conjugated π-electron system encompassing the phenyl ring, the propenyl group, and the ester group.[8]

| Parameter | Value | Solvent | Reference |

| λmax (Maximum Absorption Wavelength) | 309-311 nm | - | [3] |

| λmax | ~290 nm | Ethanol | [4] |

| λmax | ~311 nm | - | [8] |

| Absorption Range | 280-320 nm | - | [3][4] |

| Molar Extinction Coefficient (ε) | 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ | - | [4] |

Core Photoprotective Mechanism: A Multi-Step Process

Upon absorbing a UVB photon, M4MC initiates a series of ultrafast photophysical and photochemical events designed to harmlessly dissipate the absorbed energy. The primary mechanism is a reversible trans-cis photoisomerization.[3][4]

Electronic Excitation and Non-Radiative Decay

The photoprotective journey begins with the absorption of a UV photon, elevating the molecule from its ground state (S₀) to an electronically excited singlet state, primarily the S₁ (¹ππ*) state.[1][2] From this point, the molecule can follow several competing non-radiative decay pathways to return to the ground state, preventing the energy from being transferred to surrounding biological molecules where it could cause damage.

These pathways occur on a picosecond timescale and include:[1][8]

-

Internal Conversion (IC): A rapid transition between electronic states of the same multiplicity (e.g., S₁ → S₀). For M4MC, this can involve decay to a "dark" ¹nπ* state.[1][3]

-

Intersystem Crossing (ISC): A transition between electronic states of different multiplicities, such as from a singlet state (S₁) to a triplet state (T₁). This is a crucial step in the isomerization process for cinnamates.[8][9]

-

trans-cis Isomerization: Rotation around the C=C double bond in the excited state, leading to the formation of the cis (Z) isomer from the naturally more stable trans (E) isomer.[3][4] This structural change is a key mechanism for energy dissipation.

The solvent environment significantly influences these dynamics. In non-polar solvents, different excited-state lifetimes are observed compared to polar solvents like methanol.[8] Polar environments can alter the energy levels of the excited states, potentially favoring E/Z isomerization as the dominant relaxation mechanism.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]

- 3. Buy this compound | 3901-07-3 [smolecule.com]

- 4. Buy this compound | 832-01-9 [smolecule.com]

- 5. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]

- 7. Human Metabolome Database: Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752) [hmdb.ca]

- 8. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methyl 4-Methoxycinnamate: A Technical Guide to its Function as a UV-B Filter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-methoxycinnamate is a cinnamate (B1238496) ester recognized for its efficacy as a UV-B filter in various cosmetic and pharmaceutical applications.[1][2][3] Its photoprotective properties stem from its molecular structure, which allows for the absorption of UV-B radiation and the dissipation of this energy through non-radiative pathways, thereby protecting the skin from sun damage.[1][2] This technical guide provides an in-depth analysis of this compound, summarizing its physicochemical properties, mechanism of action, and photostability. Furthermore, it details standardized experimental protocols for the evaluation of its efficacy and safety, and explores the key signaling pathways involved in UV-induced skin damage.

Physicochemical and UV-B Filtering Properties

This compound is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[2][4] It is the methyl ester of 4-methoxycinnamic acid and is found naturally in some plants, though it is primarily produced synthetically for commercial use.[2] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [2] |

| CAS Number | 3901-07-3 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Melting Point | 89-90 °C | - |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone | [1] |

The UV-B filtering capabilities of this compound are attributed to its conjugated π-electron system, which efficiently absorbs photons in the UV-B range (290-320 nm).[3][5] Quantitative data regarding its UV absorption and photostability are presented in Table 2.

Table 2: UV Absorption and Photostability Data for this compound

| Parameter | Value | References |

| Maximum Absorption (λmax) | 309-311 nm | [5] |

| Molar Extinction Coefficient (ε) | 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ (estimated) | - |

| Primary Photochemical Process | Reversible trans-cis photoisomerization | [5] |

| Photostability Comparison | More photostable than 2-ethylhexyl 4-methoxycinnamate (EHMC) | [1] |

Mechanism of Action as a UV-B Filter

The primary mechanism by which this compound protects against UV-B radiation is through the absorption of photons, which excites the molecule from its ground state to a higher energy singlet state.[2] This absorbed energy is then dissipated primarily through non-radiative pathways, such as heat, and through a reversible trans-cis isomerization.[5] This efficient energy dissipation prevents the UV radiation from reaching the skin and causing cellular damage.

The process can be visualized as follows:

Interaction with UV-Induced Signaling Pathways

Exposure of skin cells to UV radiation triggers a cascade of intracellular signaling events that can lead to inflammation, photoaging, and carcinogenesis. The primary mediators of these responses are reactive oxygen species (ROS), which in turn activate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

While this compound has been noted for its potential antioxidant and anti-inflammatory properties, which suggest an ability to mitigate oxidative stress, direct experimental evidence of its interaction with the MAPK and NF-κB signaling pathways in the context of UV exposure is currently limited in the scientific literature.[1][2][5] The following diagrams illustrate the general mechanisms of UV-induced activation of these pathways.

Experimental Protocols

The following sections detail standardized methodologies for the evaluation of UV-B filters like this compound.

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines a common in vitro method for assessing the SPF of a sunscreen formulation.

-